molecular formula C8H7BF2O4 B8207214 (3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid

(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid

Cat. No.: B8207214
M. Wt: 215.95 g/mol
InChI Key: QCOCUHNGWFVDIX-UHFFFAOYSA-N
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Description

(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF2O4 It is a boronic acid derivative that features a phenyl ring substituted with two fluorine atoms, a formyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, bases (e.g., potassium carbonate), aryl or vinyl halides.

Major Products Formed

    Oxidation: (3,4-Difluoro-5-carboxy-2-methoxyphenyl)boronic acid.

    Reduction: (3,4-Difluoro-5-hydroxymethyl-2-methoxyphenyl)boronic acid.

    Substitution: Various biaryl or vinyl-aryl compounds depending on the coupling partner.

Scientific Research Applications

(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)boronic acid: Similar structure but lacks the fluorine and formyl groups.

    (3-Methoxyphenyl)boronic acid: Similar structure but lacks the fluorine and formyl groups.

    (3,4-Difluoro-2-methoxyphenyl)boronic acid: Similar structure but lacks the formyl group.

Uniqueness

(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid is unique due to the presence of both fluorine atoms and a formyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance its utility in specific synthetic and medicinal applications.

Properties

IUPAC Name

(3,4-difluoro-5-formyl-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-15-8-5(9(13)14)2-4(3-12)6(10)7(8)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOCUHNGWFVDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1OC)F)F)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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